Cy5-PEG2-TCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

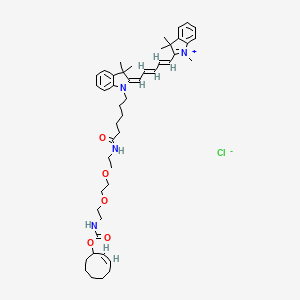

2D Structure

Properties

Molecular Formula |

C47H65ClN4O5 |

|---|---|

Molecular Weight |

801.5 g/mol |

IUPAC Name |

[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate chloride |

InChI |

InChI=1S/C47H64N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h9,11,13-14,16-19,21,23-28,37H,6-8,10,12,15,20,22,29-36H2,1-5H3,(H-,48,49,52,53);1H/b21-11+; |

InChI Key |

OMUFABULRAIRJT-YUZSSDIYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Cy5-PEG2-TCO chemical structure and properties

An In-depth Technical Guide to Cy5-PEG2-TCO: Structure, Properties, and Applications in Bioorthogonal Chemistry

Introduction

This compound is a fluorescent probe that combines the far-red emitting cyanine dye, Cy5, with a bioorthogonal reactive group, trans-cyclooctene (TCO), via a short polyethylene glycol (PEG) linker. This molecule is specifically designed for advanced bioconjugation and imaging applications. The core utility of this compound lies in its ability to react with tetrazine-modified molecules through an exceptionally fast and specific bioorthogonal reaction known as the inverse-electron demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] This reaction's high efficiency and biocompatibility make it an ideal tool for labeling and visualizing biomolecules in complex biological systems, including living cells and in vivo models.[4][5][6] This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound for researchers in drug development and life sciences.

Chemical Structure and Properties

The structure of this compound consists of three key components: the Cy5 fluorophore, a hydrophilic PEG2 spacer, and the TCO reactive moiety. The Cy5 core provides the far-red fluorescent signal, which is advantageous for biological imaging due to reduced autofluorescence from cellular components. The PEG2 linker enhances solubility and minimizes non-specific binding.[7] The TCO group enables covalent attachment to tetrazine-functionalized targets.[1]

The general chemical formula for this compound is C47H65ClN4O5, and it has a molecular weight of approximately 801.50 g/mol .[1][8]

Physicochemical and Spectroscopic Properties

Quantitative data for this compound and related compounds are summarized in the table below. These properties are crucial for designing and executing labeling and imaging experiments.

| Property | Value | Source(s) |

| Molecular Weight | 801.50 g/mol | [1] |

| Molecular Formula | C47H65ClN4O5 | [8] |

| Appearance | Blue solid | [3][9] |

| Excitation Maximum (λex) | ~646-651 nm | [3][10][11] |

| Emission Maximum (λem) | ~662-670 nm | [3][10][11][12] |

| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [11][13][14] |

| Fluorescence Quantum Yield | ~0.2 | [11][14] |

| Solubility | Soluble in DMSO, DMF | [3][9][15] |

| Purity | >95% | [8][9][16] |

| Storage Conditions | -20°C, protect from light and moisture | [8][9][16] |

Core Reaction: TCO-Tetrazine Ligation

The primary application of this compound revolves around its reaction with a tetrazine (Tz). This is an inverse-electron demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" that is known for its exceptional speed and selectivity.[4][6] The TCO group (dienophile) reacts with the electron-deficient tetrazine (diene) to form a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.[4] This reaction is highly bioorthogonal, meaning it does not interfere with native biological functional groups, and can proceed efficiently in aqueous buffers and even in living systems without the need for a catalyst.[4][5]

Experimental Protocols

General Protocol for Labeling a Tetrazine-Modified Protein

This protocol outlines the basic steps for conjugating this compound to a protein that has been previously functionalized with a tetrazine group.

Materials:

-

Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Buffer should be free of primary amines like Tris.

-

This compound.

-

Anhydrous DMSO or DMF.

-

Spin desalting columns or dialysis equipment for purification.

Methodology:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM. Store any unused portion at -20°C, protected from light.

-

Prepare Protein Solution: Adjust the concentration of the tetrazine-modified protein to 1-5 mg/mL in PBS buffer, pH 7.4.

-

Ligation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The reaction can be carried out at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal ratio and time may need to be determined empirically.

-

Monitor Reaction (Optional): The reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520-540 nm.[4]

-

Purification: Remove the unreacted this compound from the labeled protein using a spin desalting column or by dialysis against PBS buffer.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

General Protocol for Fluorescent Cell Imaging

This protocol describes how to use a Cy5-labeled antibody to image cells expressing a target antigen.

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates.

-

Cy5-labeled antibody (prepared as above).

-

Phosphate-Buffered Saline (PBS).

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if imaging intracellular targets.

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Nuclear counterstain (e.g., DAPI).

-

Mounting medium.

-

Fluorescence microscope with appropriate filter sets for Cy5 and DAPI.

Methodology:

-

Cell Preparation: Wash the cultured cells twice with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (for intracellular targets): If the target protein is intracellular, incubate the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific binding by incubating the cells with blocking buffer for 30-60 minutes.

-

Antibody Incubation: Dilute the Cy5-labeled antibody to the desired concentration in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS to remove unbound antibody.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Final Wash and Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images using the Cy5 channel (Ex: ~640-650 nm, Em: ~660-670 nm) and the DAPI channel.

Stability and Handling

This compound should be stored at -20°C in a desiccated environment and protected from light.[8] The TCO moiety, being a strained alkene, has a finite half-life and can isomerize to the less reactive cis-cyclooctene (CCO) over time, especially when not stored properly.[17] For this reason, long-term storage is not recommended, and stock solutions should ideally be used within a reasonable timeframe.[17] Studies on TCO stability have shown that some derivatives can be susceptible to degradation or isomerization, particularly in the presence of thiols or when stored neat at room temperature.[18][19] Therefore, proper storage and handling are critical to ensure the reactivity of the probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TCO | BroadPharm [broadpharm.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. broadpharm.com [broadpharm.com]

- 5. TCO-PEG5-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. This compound* | SiChem GmbH [shop.sichem.de]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Cy5 | BroadPharm [broadpharm.com]

- 11. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]

- 12. glpbio.com [glpbio.com]

- 13. eurofinsgenomics.com [eurofinsgenomics.com]

- 14. Cyanine 5, SE (5436) by Tocris, Part of Bio-Techne [bio-techne.com]

- 15. Cy5 trans-cyclooctene [Cy5 TCO] | AAT Bioquest [aatbio.com]

- 16. This compound* | SiChem GmbH [shop.sichem.de]

- 17. Sulfo-Cy5-TCO, 2129525-69-3 | BroadPharm [broadpharm.com]

- 18. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG2 Linker in Cy5-PEG2-TCO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic design of molecular probes is paramount in modern biological research and drug development. The Cy5-PEG2-TCO molecule is a prime example of a sophisticated tool engineered for high-precision applications, including bioorthogonal labeling and cellular imaging. This technical guide delves into the specific role and significance of the polyethylene glycol (PEG) linker, particularly the short-chain PEG2 variant, in the functionality of this compound.

Deconstructing this compound: A Multi-Functional Architecture

This compound is a heterobifunctional molecule comprised of three key components, each with a distinct and vital role:

-

Cy5 (Cyanine 5): A fluorescent dye that serves as the reporter moiety. Cy5 is a bright, far-red fluorescent dye, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues in this spectral region.

-

TCO (trans-cyclooctene): A reactive group that enables bioorthogonal conjugation. TCO groups participate in an inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.[1][2] This "click chemistry" reaction is exceptionally fast and occurs with high specificity in complex biological environments without interfering with native biochemical processes.[1][3]

-

PEG2 Linker: A short polyethylene glycol chain consisting of two ethylene glycol units. This linker covalently connects the Cy5 dye to the TCO reactive group, providing critical spacing and influencing the overall properties of the molecule.

The interplay between these three components dictates the performance of this compound in experimental settings.

The Functional Significance of the PEG2 Linker

Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the properties of biomolecules.[4][5][6] The inclusion of the PEG2 linker in this compound, though short, offers several crucial advantages:

-

Enhanced Hydrophilicity and Solubility: The PEG2 linker imparts a hydrophilic character to the molecule, improving its solubility in aqueous buffers commonly used in biological experiments.[4][5][6][7] This is critical for preventing aggregation and ensuring the efficient delivery of the probe to its target.

-

Reduced Steric Hindrance: The flexible PEG2 spacer physically separates the bulky Cy5 dye from the TCO reactive group.[5][6] This separation minimizes steric hindrance, ensuring that the TCO group remains accessible for efficient reaction with its tetrazine partner.

-

Improved Stability: PEGylation is known to protect molecules from enzymatic degradation and can enhance their overall stability.[4][5][7]

-

Modulation of Pharmacokinetics: Even short PEG linkers can influence the biodistribution and clearance rates of conjugated molecules. While longer PEG chains are typically used to prolong circulation time, shorter linkers can also impact these properties.

The logical relationship between the components of this compound and its application is illustrated in the following diagram:

Quantitative Impact of PEG Linker Length on TCO Reactivity

The length of the PEG linker can significantly influence the efficiency of the TCO-tetrazine reaction, particularly when the TCO is conjugated to a large biomolecule like an antibody. A study comparing antibody-TCO conjugates with different PEG linker lengths (PEG0, PEG4, and PEG12) provides valuable quantitative insights into this relationship.

| PEG Linker Length | Average Number of TCO per Antibody | Relative Fluorescence Signal (in vivo) | Reference |

| PEG0 (No Linker) | ~5 | Highest | [8] |

| PEG4 | ~10 | Intermediate | [8] |

| PEG12 | ~15 | Lowest | [8] |

Table 1: Comparison of Antibody-TCO conjugates with varying PEG linker lengths. While a longer PEG linker allows for the conjugation of more TCO molecules, it can lead to a decrease in the reactive TCO and a lower fluorescence signal in pretargeting experiments.[8]

These findings suggest that while longer PEG chains can increase the number of conjugated TCO moieties, they may also decrease the accessibility or reactivity of the TCO groups in certain contexts.[8] Therefore, the choice of a short PEG2 linker in this compound represents a balance between providing sufficient spacing to overcome steric hindrance and maintaining a compact structure for efficient reaction kinetics.

Experimental Protocol: Live Cell Labeling with this compound

This protocol provides a general workflow for labeling live cells that have been metabolically engineered to express tetrazine groups on their surface.

Materials:

-

This compound

-

Anhydrous DMSO

-

Live cell imaging medium (e.g., DMEM without phenol red, supplemented with serum and antibiotics)

-

Phosphate-buffered saline (PBS)

-

Cells expressing tetrazine-modified surface proteins

-

Fluorescence microscope with appropriate filter sets for Cy5

Workflow Diagram:

Detailed Methodology:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Culture cells engineered to express tetrazine-modified proteins on their surface in a suitable vessel for microscopy (e.g., glass-bottom dish).

-

Ensure cells are healthy and at an appropriate confluency for imaging.

-

-

Labeling Procedure:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Prepare the labeling solution by diluting the this compound stock solution in pre-warmed live cell imaging medium to a final concentration of 5-20 µM.

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator. The optimal concentration and incubation time may need to be determined empirically for different cell types and expression levels of the tetrazine-tagged protein.

-

-

Washing:

-

Aspirate the labeling solution.

-

Wash the cells three times with pre-warmed live cell imaging medium to remove unbound this compound.

-

-

Imaging:

-

Add fresh, pre-warmed live cell imaging medium to the cells.

-

Image the cells using a fluorescence microscope equipped with a Cy5 filter set (Excitation/Emission: ~650/670 nm).

-

Conclusion

The PEG2 linker in this compound is a critical design element that significantly enhances the utility of this molecular probe. By providing a hydrophilic and flexible spacer, it improves solubility, minimizes steric hindrance, and ensures the efficient reactivity of the TCO group for bioorthogonal labeling. While longer PEG linkers can be beneficial in some applications, the short PEG2 chain offers a compact and effective solution for precise and high-efficiency labeling in cellular and molecular biology research. Understanding the role of each component in this sophisticated molecule is key to its successful application in generating high-quality, reproducible data in drug development and fundamental scientific inquiry.

References

- 1. Overcoming phototoxicity » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]

- 2. Cy5 trans-cyclooctene [Cy5 TCO] | AAT Bioquest [aatbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. purepeg.com [purepeg.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cy5-PEG2-TCO: Properties and Bioorthogonal Labeling Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent probe Cy5-PEG2-TCO, focusing on its spectral properties, bioorthogonal reactivity, and applications in biological research. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescence-based detection methods.

Introduction to this compound

This compound is a fluorescent labeling reagent that combines the bright and photostable cyanine dye, Cy5, with a trans-cyclooctene (TCO) moiety via a polyethylene glycol (PEG) linker. The TCO group enables a highly specific and efficient bioorthogonal reaction with tetrazine-modified molecules through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This "click chemistry" reaction is exceptionally fast and occurs under mild, physiological conditions, making it ideal for labeling biomolecules in complex biological systems.[3][4] The PEG linker enhances the solubility and reduces non-specific binding of the probe.

Physicochemical and Spectroscopic Properties

The core of this compound is the Cy5 fluorophore, a widely used dye in the far-red region of the spectrum. Its popularity stems from a high extinction coefficient and good quantum yield, resulting in bright fluorescent signals.[5] The specific spectral properties can be influenced by the local environment and conjugation partners.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~647 nm | [2] |

| Emission Maximum (λem) | ~663 nm | [2] |

| Extinction Coefficient (ε) | ~251,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.2 - 0.3 | [6] |

Note: The exact spectral maxima may vary slightly depending on the solvent and conjugation status.

Bioorthogonal Labeling Workflow

The primary application of this compound is in a two-step pre-targeting strategy for labeling and imaging. This involves introducing a tetrazine-modified molecule to a biological system, which then serves as a target for the subsequent addition of this compound.

Experimental Protocols

General Antibody Labeling with a Tetrazine Moiety

This protocol describes the initial step of modifying an antibody with a tetrazine group, preparing it for reaction with this compound.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

Tetrazine-NHS ester

-

DMSO (anhydrous)

-

Desalting column (e.g., Zeba Spin Desalting Columns)

Procedure:

-

Prepare a stock solution of the Tetrazine-NHS ester in anhydrous DMSO.

-

Adjust the concentration of the antibody solution. The concentration should be high enough to ensure efficient labeling.

-

Add a 5- to 15-fold molar excess of the Tetrazine-NHS ester to the antibody solution. The optimal ratio should be determined empirically for each antibody.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Remove the excess, unreacted tetrazine using a desalting column according to the manufacturer's instructions.

-

The resulting tetrazine-modified antibody is now ready for use in the subsequent labeling step with this compound.

Fluorescent Labeling of Cells using a Pre-targeting Approach

This protocol outlines the labeling of cells that have been pre-targeted with a tetrazine-modified antibody.

Materials:

-

Cells expressing the antigen of interest

-

Tetrazine-modified antibody (from the protocol above)

-

This compound

-

Cell culture medium or PBS with 1% BSA

-

Flow cytometer or fluorescence microscope

Procedure:

-

Incubate the cells with the tetrazine-modified antibody at a pre-determined optimal concentration for 30-60 minutes at room temperature or 4°C to allow binding to the target antigen.

-

Wash the cells three times with cold PBS containing 1% BSA to remove any unbound antibody.

-

Add this compound to the cells at a concentration typically in the low micromolar range (e.g., 1-10 µM).

-

Incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells three times with cold PBS to remove excess this compound.

-

The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy.

Application in Signaling Pathway Analysis

While this compound does not directly participate in signaling pathways, it is a valuable tool for visualizing components of these pathways, such as cell surface receptors. By labeling antibodies against specific receptors, researchers can track their localization, trafficking, and expression levels under various conditions.

For instance, in studying Platelet-Derived Growth Factor (PDGF) signaling, an antibody against the PDGF receptor could be labeled using the tetrazine-TCO chemistry to visualize the receptor on the cell surface.[7] This allows for the quantification and localization of the receptor, providing insights into the initial steps of the signaling cascade.

Conclusion

This compound is a powerful tool for fluorescently labeling biomolecules in a specific and efficient manner. Its bright, far-red fluorescence combined with the rapid and bioorthogonal nature of the TCO-tetrazine reaction makes it an excellent choice for a wide range of applications in cell biology, immunology, and drug development. The pre-targeting approach enabled by this chemistry allows for high signal-to-noise ratios in complex biological environments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Cy5.5 tetrazine | AAT Bioquest [aatbio.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling pathways involved in PDGF-evoked cellular responses in human RPE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principle of Inverse Electron Demand Diels-Alder (iEDDA) with Cy5-PEG2-TCO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in bioconjugation, offering unparalleled reaction kinetics and bioorthogonality. This technical guide delves into the core principles of the iEDDA reaction, with a specific focus on the use of Cy5-PEG2-TCO as a key reactant for fluorescent labeling and bio-imaging applications.

Core Principles of the Inverse Electron Demand Diels-Alder Reaction

The iEDDA reaction is a type of [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile.[1][2] This is in contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[2] The key to the rapid kinetics of the iEDDA reaction lies in the narrow energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3][4]

The most commonly employed dienes in bioorthogonal iEDDA reactions are 1,2,4,5-tetrazines (Tz), which are highly electron-deficient.[4] The dienophiles are typically strained alkenes, with trans-cyclooctene (TCO) being a prominent example due to its high ring strain and subsequent high reactivity.[3][5] The reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for applications in complex biological systems.[5] The reaction is also highly selective, with the tetrazine and TCO moieties not reacting with naturally occurring functional groups such as thiols and amines.[3] A significant advantage of the tetrazine-TCO ligation is that the primary byproduct is nitrogen gas, which is non-toxic and readily diffuses away.[3]

The Role of this compound

This compound is a fluorescent probe designed for iEDDA reactions. It incorporates three key functional components:

-

Cy5 (Cyanine 5): A fluorescent dye that emits in the far-red region of the spectrum (typically around 670 nm). This is advantageous for biological imaging as it minimizes autofluorescence from native biomolecules.

-

PEG2 (Polyethylene Glycol linker): A short, hydrophilic spacer. The PEG linker improves the solubility of the molecule in aqueous buffers and can help to extend the reactive TCO group away from a larger molecule it might be attached to, reducing steric hindrance.[6][7]

-

TCO (trans-cyclooctene): The strained dienophile that readily participates in the iEDDA reaction with a tetrazine.

This combination makes this compound a valuable reagent for attaching a fluorescent label to biomolecules that have been pre-functionalized with a tetrazine moiety.

Quantitative Data

The reaction kinetics of iEDDA reactions are a key feature. The second-order rate constants are highly dependent on the specific structures of the tetrazine and the dienophile, as well as the reaction conditions such as solvent and temperature.

| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference |

| General TCO and Tetrazine | 1 - 1,000,000 | Aqueous and organic solvents | [8] |

| TCO and Dipyridyl Tetrazine | 2000 ± 400 | 9:1 Methanol/Water | [9] |

| Methyl-substituted Tetrazines and TCO derivatives | ~1000 | Aqueous media | [7] |

| Hydrogen-substituted Tetrazines and TCO derivatives | up to 30,000 | Aqueous media | [7] |

| Highly reactive Tetrazines for in vivo applications | >50,000 | Buffered aqueous solution, 37°C | [8][10] |

Note: The exact rate constant for the reaction of this compound with a specific tetrazine will vary. The data presented provides a general range and examples of iEDDA reaction kinetics.

Experimental Protocols

The following are generalized protocols for the use of this compound in iEDDA reactions. Specific concentrations and incubation times may need to be optimized for individual applications.

General Protocol for Labeling a Tetrazine-Modified Protein with this compound

This protocol outlines the basic steps for labeling a protein that has been previously functionalized with a tetrazine group.

Materials:

-

Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris, as they can interfere with some conjugation chemistries used to introduce the tetrazine.

-

This compound, dissolved in an organic solvent like DMSO.

-

Spin desalting columns or other means of buffer exchange/purification.

Procedure:

-

Prepare the Protein Solution:

-

Ensure the tetrazine-modified protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

-

-

Prepare the this compound Solution:

-

Dissolve the this compound in DMSO to create a stock solution (e.g., 10 mM).

-

-

Reaction:

-

Add the this compound stock solution to the protein solution. A molar excess of the this compound is typically used (e.g., 5-20 fold molar excess).

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and DMSO by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration).

-

Protocol for Pre-targeted Cell Imaging

This protocol describes a two-step approach for imaging a specific cell surface target. First, a tetrazine-modified antibody is administered, followed by the this compound.

Materials:

-

Cells expressing the target of interest.

-

Tetrazine-modified antibody specific to the target.

-

This compound.

-

Cell culture medium.

-

Imaging buffer (e.g., PBS with calcium and magnesium).

-

Fluorescence microscope.

Procedure:

-

Antibody Incubation:

-

Incubate the cells with the tetrazine-modified antibody in cell culture medium for a sufficient time to allow binding to the target (e.g., 1 hour at 37°C).

-

-

Washing:

-

Wash the cells several times with fresh cell culture medium or imaging buffer to remove unbound antibody.

-

-

This compound Labeling:

-

Incubate the cells with a solution of this compound in cell culture medium (e.g., 1-10 µM) for a short period (e.g., 15-30 minutes at 37°C), protected from light.

-

-

Final Washing:

-

Wash the cells again with imaging buffer to remove unreacted this compound.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation ~650 nm, Emission ~670 nm).

-

Visualizations

The following diagrams illustrate the key processes involved in the iEDDA reaction with this compound.

Caption: General mechanism of the iEDDA reaction.

Caption: Pre-targeted imaging workflow.

Caption: iEDDA-mediated drug delivery concept.

References

- 1. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 3. Pretargeted imaging beyond the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Bot Detection [iris-biotech.de]

- 8. pure.eur.nl [pure.eur.nl]

- 9. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioorthogonal Chemistry Applications of Cy5-PEG2-TCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of Cy5-PEG2-TCO in bioorthogonal chemistry, a field that has revolutionized the specific labeling and tracking of biomolecules in their native environments. The unique properties of the trans-cyclooctene (TCO) moiety, in combination with the fluorescent Cy5 dye and a polyethylene glycol (PEG) linker, make this molecule a powerful tool for a range of applications, including in vivo imaging, cell labeling, and the development of antibody-drug conjugates (ADCs).

The Core of the Chemistry: TCO-Tetrazine Ligation

The primary application of this compound revolves around its reaction with a tetrazine-functionalized partner. This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of bioorthogonal chemistry due to its exceptionally fast kinetics and high specificity. The reaction proceeds rapidly in aqueous environments, at physiological temperatures, and without the need for a catalyst, making it ideal for use in living systems. The sole byproduct of this ligation is nitrogen gas, rendering the reaction clean and biocompatible.[1] The rate of this reaction can be influenced by the substituents on the tetrazine ring, with electron-withdrawing groups generally leading to faster kinetics.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of TCO-tetrazine ligations and the application of this compound in various bioorthogonal systems.

Table 1: Second-Order Rate Constants for TCO-Tetrazine Ligation in PBS

| Tetrazine Substituent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Hydrogen | 26,000 ± 500 | [2] |

| 3,6-diphenyl | 3.6 | [3] |

| Electron-withdrawing groups (e.g., pyridin-2-yl) | 22,000 ± 2,000 | [2] |

| Electron-donating groups (e.g., alkyl) | 210 - 820 | [2] |

| Highly strained TCOs | up to 23,800 ± 400 | [4] |

Table 2: In Vivo Imaging Performance of TCO-Tetrazine Systems

| Imaging Modality | Targeting Agent | Radiotracer/Fluorophore | Tumor-to-Background Ratio | Time Post-Injection | Reference |

| PET Imaging | A33-TCO Antibody | ⁶⁴Cu-Tz-Bn-NOTA | High contrast | 1 h | [5] |

| PET Imaging | 5B1-TCO Antibody | ¹⁸F-labeled tetrazine | >5 | 2-4 h | [6] |

| Fluorescence Imaging | QD800-RGD | - | 4.26 ± 0.08 | 1 h | [7] |

Table 3: Antibody-Drug Conjugate (ADC) Characteristics

| ADC Component | Parameter | Value | Reference |

| TCO-MMAE Linker | Drug-to-Antibody Ratio (DAR) | 4 | [8] |

| Thiolated Q295 | Drug-to-Antibody Ratio (DAR) | 2 | [9] |

| Lysine Conjugation | Drug-to-Antibody Ratio (DAR) | 0-8 | [3] |

Key Applications and Experimental Protocols

Live-Cell Imaging

The high fluorogenicity of the TCO-tetrazine reaction, where the fluorescence of the dye is quenched by the tetrazine and restored upon ligation, makes this compound an excellent probe for live-cell imaging with a high signal-to-noise ratio.[10][11]

Experimental Protocol: Live-Cell Labeling and Imaging

-

Cell Culture and Seeding: Plate cells of interest (e.g., HEK293T, HeLa) on glass-bottom dishes suitable for microscopy and culture under standard conditions until they reach the desired confluency.

-

Introduction of Tetrazine: Incubate the cells with a tetrazine-functionalized molecule that targets the structure of interest (e.g., a tetrazine-labeled antibody for a cell surface receptor, or a metabolic label that incorporates a tetrazine). The concentration and incubation time will depend on the specific tetrazine probe and target.

-

Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or cell culture medium to remove any unbound tetrazine.

-

Labeling with this compound: Prepare a solution of this compound in a suitable buffer (e.g., PBS or cell culture medium) at a final concentration typically in the low micromolar range (e.g., 1-10 µM). Incubate the cells with the this compound solution for 30-60 minutes at 37°C.

-

Final Washing: Wash the cells three times with fresh, pre-warmed medium to remove excess this compound.

-

Imaging: Image the labeled cells using a confocal or fluorescence microscope with appropriate filter sets for the Cy5 dye (Excitation/Emission maxima ~650/670 nm).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. Bioorthogonal chemistry with this compound can be used to create site-specifically labeled ADCs with a defined drug-to-antibody ratio (DAR), which is a critical parameter for their efficacy and safety.[3]

Experimental Protocol: Preparation of a this compound Labeled ADC

-

Antibody Modification: Introduce a tetrazine moiety onto the antibody of interest. This can be achieved by reacting the antibody with a tetrazine-NHS ester, which targets lysine residues, or through more site-specific methods involving engineered cysteines or unnatural amino acids.

-

Purification of Tetrazine-Antibody: Remove excess tetrazine reagent using a desalting column or size-exclusion chromatography.

-

Conjugation with this compound-Drug: Prepare a derivative of this compound that is also conjugated to a cytotoxic drug. React the tetrazine-modified antibody with an excess of the this compound-drug conjugate. The reaction is typically carried out in PBS at room temperature for 1-2 hours.

-

Purification of the ADC: Purify the resulting ADC from unreacted drug-linker and other reagents using size-exclusion chromatography or other appropriate purification methods.

-

Characterization:

-

Determine DAR: Use techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the average number of drug-linker molecules conjugated to each antibody.[3][8][12]

-

Assess Purity and Aggregation: Use size-exclusion chromatography (SEC) to assess the purity of the ADC and the presence of aggregates.

-

Confirm Antigen Binding: Perform an ELISA or flow cytometry assay to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

-

Pre-targeted In Vivo Imaging

Pre-targeted imaging is a two-step approach that separates the targeting of a biomolecule from the delivery of the imaging agent.[13][14] This strategy is particularly advantageous for using short-lived radioisotopes with long-circulating antibodies, as it improves tumor-to-background ratios and reduces the radiation dose to healthy tissues.[6]

Experimental Protocol: Pre-targeted In Vivo Imaging

-

Administration of TCO-Antibody: Inject the subject (e.g., a tumor-bearing mouse) with an antibody targeting the tissue of interest, which has been pre-functionalized with a TCO moiety. Allow sufficient time (typically 24-72 hours) for the antibody to accumulate at the target site and for the unbound antibody to clear from circulation.

-

Administration of Tetrazine-Imaging Agent: Inject the subject with a tetrazine-functionalized imaging agent, such as a radiolabeled tetrazine for PET or SPECT imaging, or a fluorescently-labeled tetrazine. The small size of the tetrazine probe allows for rapid distribution and clearance of the unbound agent.

-

In Vivo Imaging: After a short incubation period (typically 1-4 hours) to allow for the in vivo click reaction and clearance of the unbound imaging agent, perform the imaging using the appropriate modality (e.g., PET, SPECT, or fluorescence imaging).

-

Image Analysis: Quantify the signal intensity at the target site and in background tissues to determine the tumor-to-background ratio.

Visualizing the Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the pre-targeted in vivo imaging and ADC preparation workflows.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 6. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TPC - Pretargeted PET imaging [turkupetcentre.net]

- 13. Pretargeted Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]

An In-Depth Technical Guide to TCO-Tetrazine Ligation: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

The TCO-tetrazine ligation has emerged as a powerful tool in the field of bioconjugation and chemical biology. Its exceptional kinetics, high specificity, and biocompatibility have made it a go-to reaction for a wide range of applications, from live-cell imaging to the development of novel therapeutics. This technical guide provides a comprehensive overview of the key features, advantages, and experimental considerations of the TCO-tetrazine ligation.

The Core of the Reaction: Mechanism and Kinetics

The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it can proceed within a complex biological environment without interfering with native biochemical processes.[1] The reaction is a type of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine.[2][3] This is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.[3][4]

One of the most significant advantages of the TCO-tetrazine ligation is its extraordinary reaction rate, with second-order rate constants (k₂) ranging from 800 to over 10^6 M⁻¹s⁻¹.[4][5] This rapid kinetics allows for efficient conjugation even at the low concentrations typically found in biological systems.[2]

The reaction rate can be finely tuned by modifying the electronic properties of the TCO and tetrazine reactants. Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can significantly accelerate the reaction.[6] Conversely, electron-withdrawing groups on the TCO or electron-donating groups on the tetrazine will slow the reaction. This tunability allows researchers to select the optimal reaction speed for their specific application.

Key Features and Unparalleled Advantages

The TCO-tetrazine ligation offers a unique combination of features that make it superior to many other bioconjugation techniques:

-

Exceptional Speed: As mentioned, the reaction is among the fastest bioorthogonal reactions known, enabling rapid labeling and conjugation.[5]

-

High Specificity and Bioorthogonality: TCO and tetrazine groups are highly selective for each other and do not react with other functional groups present in biological systems, ensuring precise and predictable conjugation.[4][7]

-

Biocompatibility: The reaction is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry, making it ideal for live-cell and in vivo applications.[2][7]

-

Irreversibility: The release of nitrogen gas makes the reaction irreversible, resulting in a stable conjugate.[4]

-

High Efficiency at Low Concentrations: The rapid kinetics ensure high yields even when working with low concentrations of reactants, which is often the case in biological experiments.[2]

-

Tunable Kinetics: The ability to modify the reactants to control the reaction rate provides experimental flexibility.[6]

Quantitative Data: A Comparative Look at Reaction Rates

The choice of TCO and tetrazine derivatives significantly impacts the ligation kinetics. The following table summarizes the second-order rate constants for various TCO-tetrazine pairs, providing a basis for selecting the appropriate reagents for a given application.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 | [8] |

| Methyl-substituted tetrazine | TCO | ~1000 | [9] |

| Hydrogen-substituted tetrazine | TCO | up to 30,000 | [9] |

| General TCO-tetrazine pair | TCO | 1 - 1 x 10⁶ | [4] |

| General TCO-tetrazine pair | TCO | > 800 | [5] |

Applications in Research and Drug Development

The remarkable properties of the TCO-tetrazine ligation have led to its widespread adoption in various fields, particularly in drug development and molecular imaging.

Pretargeted Imaging

In pretargeted imaging, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). After unbound antibodies have cleared from circulation, a radiolabeled tetrazine is injected. The rapid TCO-tetrazine ligation then occurs at the target site, leading to a high concentration of the imaging agent at the desired location and a low background signal.[10][11] This strategy significantly improves the signal-to-noise ratio and reduces the radiation dose to the patient compared to conventional imaging with directly radiolabeled antibodies.[12]

Antibody-Drug Conjugates (ADCs)

TCO-tetrazine chemistry is also utilized in the development of ADCs. In a "click-to-release" strategy, a drug is attached to a TCO moiety via a cleavable linker. Upon reaction with a tetrazine, the linker is cleaved, releasing the active drug specifically at the target site.[13][14] This approach enhances the therapeutic window of potent cytotoxic drugs by minimizing off-target toxicity.

Live-Cell Imaging and Biomolecule Labeling

The biocompatibility and speed of the TCO-tetrazine ligation make it an excellent choice for labeling proteins, glycans, and other biomolecules on the surface of or inside living cells for visualization and tracking.[1][2]

Experimental Protocols

The following are detailed methodologies for common applications of TCO-tetrazine ligation.

General Protein-Protein Conjugation

This protocol describes the conjugation of two proteins using TCO- and tetrazine-NHS esters.

Materials:

-

Protein 1 and Protein 2

-

TCO-PEGn-NHS ester (n indicates the number of polyethylene glycol units)

-

methyl-tetrazine-PEGn-NHS ester

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Spin desalting columns

Procedure:

-

Protein 1 (TCO modification): a. Dissolve 100 µg of Protein 1 in 100 µL of PBS. b. Add 5 µL of 1 M NaHCO₃. c. Add a 20-fold molar excess of TCO-PEGn-NHS ester (prepared in DMSO or DMF) to the protein solution.[7] d. Incubate the reaction for 60 minutes at room temperature.[4] e. Remove excess TCO reagent using a spin desalting column according to the manufacturer's instructions.

-

Protein 2 (Tetrazine modification): a. Dissolve 100 µg of Protein 2 in 100 µL of PBS. b. Add 5 µL of 1 M NaHCO₃. c. Add a 20-fold molar excess of methyl-tetrazine-PEGn-NHS ester to the protein solution. d. Incubate the reaction for 60 minutes at room temperature.[4] e. Remove excess tetrazine reagent using a spin desalting column.

-

Conjugation: a. Mix the TCO-modified Protein 1 and the tetrazine-modified Protein 2 in a 1:1 molar ratio.[4] b. Incubate the mixture for 1-2 hours at room temperature with gentle rotation.[7] c. The protein-protein conjugate is now ready for use or further purification if necessary.

Pretargeted Antibody Labeling for Imaging (In Vitro)

This protocol outlines the basic steps for labeling a TCO-modified antibody with a tetrazine-functionalized imaging probe on a cellular level.

Materials:

-

Cells expressing the target antigen

-

TCO-modified antibody

-

Tetrazine-fluorophore conjugate

-

Cell culture medium

-

PBS

Procedure:

-

Antibody Incubation: a. Culture cells to the desired confluency. b. Incubate the cells with the TCO-modified antibody in cell culture medium for a predetermined time (e.g., 1 hour) to allow for antibody binding to the target antigen. c. Wash the cells three times with PBS to remove unbound antibody.

-

Tetrazine Ligation and Imaging: a. Add the tetrazine-fluorophore conjugate to the cells at a suitable concentration. b. Incubate for 30-60 minutes at room temperature. c. Wash the cells three times with PBS to remove the unbound tetrazine-fluorophore. d. The cells are now ready for imaging using fluorescence microscopy.

Visualizing the Process: Diagrams and Workflows

Visual representations are crucial for understanding the complex processes involved in TCO-tetrazine ligation and its applications.

Caption: The reaction mechanism of TCO-tetrazine ligation.

Caption: A simplified workflow for pretargeted in vivo imaging.

Conclusion

The TCO-tetrazine ligation stands out as a premier bioconjugation reaction due to its exceptional speed, specificity, and biocompatibility. Its versatility has been demonstrated in a wide array of applications, from fundamental biological research to the development of next-generation diagnostics and therapeutics. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols of TCO-tetrazine ligation is essential for harnessing its full potential to advance their scientific endeavors.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. Bot Detection [iris-biotech.de]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Detection [iris-biotech.de]

- 10. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]

- 11. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of Cy5-PEG2-TCO in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Cy5-PEG2-TCO, a fluorescent probe widely used in bioorthogonal chemistry. Understanding these properties is critical for the successful design and execution of experiments in drug development, molecular imaging, and diagnostics. This document summarizes key data, provides detailed experimental protocols for characterization, and presents visual workflows to aid in experimental design.

Introduction to this compound

This compound is a bioorthogonal labeling reagent composed of three key functional moieties:

-

Cyanine 5 (Cy5): A far-red fluorescent dye that offers bright and photostable emission, making it ideal for biological imaging applications where minimizing autofluorescence is crucial.

-

Polyethylene Glycol (PEG): A short, two-unit PEG linker (PEG2) that enhances the hydrophilicity and aqueous solubility of the molecule.

-

Trans-cyclooctene (TCO): A strained alkene that rapidly and specifically reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal "click chemistry".[1]

The combination of these components in a single molecule provides a powerful tool for fluorescently labeling and tracking biomolecules in complex biological systems.

Solubility of this compound

Key Factors Influencing Solubility:

-

PEG Linker: The presence of the hydrophilic PEG2 linker significantly improves the aqueous solubility of the otherwise hydrophobic Cy5 and TCO moieties.[2][3] PEGylation is a well-established method for increasing the water solubility of fluorescent dyes and other organic molecules.[2][3]

-

Cy5 Moiety: The Cy5 dye itself, particularly sulfonated versions, exhibits good water solubility.[4] Non-sulfonated Cy5 may require organic co-solvents for high concentrations, but the PEG linker in this compound mitigates this requirement for typical working concentrations.

-

Buffer Composition: The type and concentration of salts in the buffer can influence solubility. While common biological buffers like Phosphate-Buffered Saline (PBS) are generally compatible, extremely high salt concentrations may lead to "salting out" and precipitation.

Qualitative Solubility Data:

| Solvent | Solubility | Reference |

| Water | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5][6] |

| Dimethylformamide (DMF) | Soluble | [5][6] |

| Dichloromethane (DCM) | Soluble | [5] |

| Phosphate-Buffered Saline (PBS) | Expected to be soluble at typical working concentrations | Inferred from component properties |

| Cell Culture Media (e.g., DMEM) | Expected to be soluble and stable for experimental durations | [7][8] |

Storage of Stock Solutions:

For long-term storage, it is recommended to prepare concentrated stock solutions of this compound in an anhydrous organic solvent such as DMSO or DMF and store them at -20°C, protected from light and moisture.[9] Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment.

Stability of this compound

The stability of this compound in aqueous buffers is influenced by several factors, including pH, temperature, light exposure, and the presence of other chemical species. The TCO moiety is generally the most labile part of the molecule.

Key Factors Influencing Stability:

-

TCO Isomerization: The strained trans-conformation of the cyclooctene ring is essential for its high reactivity with tetrazines. However, this strain also makes it susceptible to isomerization to the unreactive cis-isomer. This process can be accelerated by:

-

Thiols: The presence of thiols, such as dithiothreitol (DTT) or reduced glutathione (GSH) found in intracellular environments, can promote the isomerization of some TCO derivatives.[1][10] More stable TCO variants have been developed to mitigate this issue.[11][12]

-

Temperature: Elevated temperatures can increase the rate of isomerization and degradation.

-

Light: Prolonged exposure to light can contribute to degradation.

-

-

Cy5 Photostability: Cy5 is a relatively photostable dye, but like all fluorophores, it is susceptible to photobleaching upon intense or prolonged exposure to excitation light.[13] The conjugation to PEG can influence its photophysical properties.[13]

-

pH: The Cy5 fluorophore is generally stable over a wide pH range (typically pH 4 to 10). However, extreme pH values can lead to the degradation of the dye. The stability of the TCO moiety can also be pH-dependent.

Summary of Stability Data for TCO Derivatives:

| Condition | Observation | Reference |

| Aqueous solution (room temperature) | Some d-TCO derivatives show no decomposition. | [1] |

| Phosphate-buffered D₂O (up to 14 days) | No degradation or isomerization of d-TCO observed. | [1] |

| Human serum (room temperature, 4 days) | >97% of a d-TCO derivative remained as the trans-isomer. | [1] |

| High thiol concentration (30 mM mercaptoethanol, pH 7.4) | 43% isomerization of a d-TCO derivative after 5 hours. | [1] |

| Long-term storage | Not recommended for TCO compounds due to isomerization. | [6][14] |

Recommendations for Handling and Storage:

-

Storage: Store solid this compound at -20°C, protected from light and moisture.[9]

-

Solution Preparation: Prepare aqueous working solutions fresh and use them promptly.

-

Experimental Conditions: When possible, perform reactions at or below room temperature. Protect solutions from light, especially during long incubations.

-

Thiol-Containing Buffers: If working with buffers containing high concentrations of thiols, consider using a more stable TCO derivative if available, or minimize the incubation time.

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Kinetic Method)

This protocol describes a turbidimetric method for estimating the kinetic solubility of this compound in an aqueous buffer.

Workflow for Kinetic Solubility Assay

Caption: Workflow for the kinetic solubility assay.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

96-well microplates (clear bottom)

-

Multichannel pipette

-

Plate reader with turbidity measurement capabilities

Procedure:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Serial Dilutions: In a 96-well plate, create a series of 2-fold dilutions of the stock solution in DMSO to generate a range of concentrations.

-

Buffer Plate: In a separate 96-well plate, add a fixed volume of the aqueous buffer to each well (e.g., 198 µL).

-

Compound Addition: Transfer a small, equal volume (e.g., 2 µL) from each DMSO dilution to the corresponding wells of the buffer plate. This will result in a final DMSO concentration of 1%.

-

Incubation: Mix the plate gently and incubate at room temperature for 1-2 hours to allow for equilibration and potential precipitation.

-

Turbidity Measurement: Measure the turbidity of each well using a plate reader at a wavelength where this compound does not absorb (e.g., 750 nm).

-

Data Analysis: Plot the turbidity reading against the concentration of this compound. The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit.

Protocol for Assessing Stability in Aqueous Buffer

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation or isomerization of this compound over time.

Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., PBS, pH 7.4; Tris, pH 8.5; Acetate, pH 5.5)

-

HPLC system with a UV-Vis or fluorescence detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN) and water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Incubator

Procedure:

-

Solution Preparation: Prepare a solution of this compound in the desired aqueous buffer at a known concentration (e.g., 100 µM).

-

Incubation: Incubate the solution at a controlled temperature (e.g., 25°C or 37°C), ensuring protection from light.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the solution and immediately freeze it at -80°C to quench any further reaction or degradation.

-

HPLC Analysis:

-

Thaw the samples and inject them onto the HPLC system.

-

Use a C18 column and a gradient elution method. For example, a linear gradient of 10-90% acetonitrile in water (both containing 0.1% TFA) over 20 minutes.

-

Monitor the elution profile using a UV-Vis detector at the absorbance maximum of Cy5 (around 650 nm) and/or a fluorescence detector with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound in the t=0 sample.

-

In subsequent time points, quantify the peak area of the parent compound and any new peaks that appear, which may correspond to isomers or degradation products.

-

Calculate the percentage of intact this compound remaining at each time point relative to the t=0 sample.

-

Plot the percentage of remaining compound against time to determine the stability profile and half-life under the tested conditions.

-

Bioorthogonal Reaction with Tetrazine

The primary function of this compound is its reaction with a tetrazine-modified molecule. The efficiency of this reaction is dependent on the concentration of the reactants and the reaction conditions.

Signaling Pathway of TCO-Tetrazine Ligation

Caption: Bioorthogonal reaction of this compound with a tetrazine.

This iEDDA reaction is known for its exceptionally fast kinetics, often occurring on the scale of seconds to minutes at micromolar concentrations in aqueous buffers at physiological pH and temperature.[2]

Conclusion

This compound is a valuable tool for fluorescent labeling in bioorthogonal chemistry. Its PEG linker confers good aqueous solubility, making it suitable for use in common biological buffers. However, the stability of the TCO moiety, particularly in the presence of thiols and over extended periods, should be a key consideration in experimental design. For optimal results, it is recommended to use freshly prepared solutions and store the compound under appropriate conditions. The provided protocols offer a framework for researchers to characterize the solubility and stability of this compound in their specific experimental setups, ensuring robust and reproducible results.

References

- 1. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfo-Cy5-TCO, 2129525-69-3 | BroadPharm [broadpharm.com]

- 6. TCO-PEG2-acid, 2250217-31-1 | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound* | SiChem GmbH [shop.sichem.de]

- 10. researchgate.net [researchgate.net]

- 11. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. | Semantic Scholar [semanticscholar.org]

- 13. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TCO-PEG2-DBCO | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Cy5-PEG2-TCO for Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-PEG2-TCO, a powerful tool for live cell imaging. It details the underlying bioorthogonal chemistry, experimental protocols for cell labeling, and data presentation, offering researchers the necessary information to effectively utilize this technology in their studies.

Introduction to this compound

This compound is a fluorescent probe designed for bioorthogonal labeling in living systems. It consists of three key components:

-

Cy5 (Cyanine 5): A bright, far-red fluorescent dye with excellent photostability, making it ideal for various fluorescence microscopy applications, including confocal and super-resolution microscopy.[1] Its emission in the far-red spectrum minimizes autofluorescence from cellular components, leading to a high signal-to-noise ratio.[2]

-

PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that enhances the solubility of the molecule in aqueous environments and can reduce non-specific binding.[3]

-

TCO (trans-Cyclooctene): A strained alkene that serves as a highly reactive dienophile in the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction.[4][5][6] This reaction is exceptionally fast and specific, proceeding rapidly even at low concentrations without the need for a catalyst.[3][7]

The primary application of this compound lies in its ability to react with a tetrazine-modified molecule in a highly specific and efficient manner. This bioorthogonal reaction, often referred to as "click chemistry," allows for the precise labeling of cellular targets in their native environment with minimal perturbation.[8][9][10]

The Chemistry: Inverse-Electron-Demand Diels-Alder Cycloaddition (iEDDA)

The core of this compound's functionality is the iEDDA reaction between the trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety. This reaction is characterized by:

-

Exceptional Kinetics: The reaction rates are extremely high, enabling rapid labeling even at low reactant concentrations typically found in biological systems.[3][7]

-

High Specificity: TCO and tetrazine are bioorthogonal, meaning they do not react with native functional groups found in cells, ensuring that labeling is highly specific to the intended target.[11]

-

Biocompatibility: The reaction proceeds under physiological conditions (aqueous environment, neutral pH, and body temperature) without the need for cytotoxic catalysts like copper.[3]

The iEDDA reaction between this compound and a tetrazine-functionalized molecule results in the formation of a stable dihydropyrazine linkage, covalently attaching the Cy5 fluorophore to the target.

Quantitative Data

The following table summarizes the key spectroscopic properties of the Cy5 fluorophore. While these values are for the parent dye, they provide a close approximation for the performance of this compound.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~666 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.2 |

Experimental Protocols

A powerful application of this compound is in pre-targeted live cell imaging. This two-step approach enhances the signal-to-noise ratio by allowing unbound targeting molecules to be cleared before the introduction of the fluorescent probe.[12][13][14]

Pre-targeted Live Cell Imaging Workflow

Detailed Protocol for Pre-targeted Labeling of Cell Surface Receptors

This protocol provides a general guideline for labeling cell surface receptors using a tetrazine-modified antibody and this compound. Optimization of concentrations and incubation times may be required for specific cell types and antibodies.

Materials:

-

Live cells expressing the target receptor

-

Tetrazine-modified antibody specific to the target receptor

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Fluorescence microscope with appropriate filter sets for Cy5

Procedure:

-

Cell Preparation:

-

Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

-

-

Pre-targeting with Tetrazine-Antibody:

-

Prepare a working solution of the tetrazine-modified antibody in cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µg/mL.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the antibody solution and wash the cells three times with warm PBS to remove any unbound antibody.

-

-

Labeling with this compound:

-

Prepare a working solution of this compound in cell culture medium or a suitable imaging buffer. A starting concentration of 1-5 µM is recommended.

-

Add the this compound solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Final Washing:

-

Remove the this compound solution and wash the cells three times with warm PBS.

-

-

Imaging:

-

Replace the PBS with a final volume of imaging buffer.

-

Image the cells using a fluorescence microscope equipped with a Cy5 filter set (e.g., excitation: 620-650 nm, emission: 660-700 nm).

-

Visualization of a Cellular Process: Receptor-Mediated Endocytosis

This compound can be used to visualize dynamic cellular processes such as receptor-mediated endocytosis. After labeling a cell surface receptor, its internalization can be tracked over time.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or weak fluorescence signal | Inefficient antibody-tetrazine conjugation | Ensure proper conjugation chemistry and purification of the antibody-tetrazine conjugate. |

| Low expression of the target receptor | Use a cell line with higher receptor expression or transfect cells to overexpress the target. | |

| Insufficient concentration of labeling reagents | Optimize the concentrations of the tetrazine-antibody and this compound. | |

| Short incubation times | Increase the incubation times for the pre-targeting and labeling steps. | |

| High background fluorescence | Incomplete removal of unbound reagents | Increase the number and duration of washing steps. |

| Non-specific binding of the antibody | Include a blocking step (e.g., with BSA) before adding the primary antibody. | |

| Autofluorescence | Use a far-red fluorophore like Cy5 to minimize autofluorescence and use appropriate background subtraction during image analysis. | |

| Phototoxicity or photobleaching | Excessive light exposure | Reduce the excitation light intensity and/or exposure time. Use an anti-fade mounting medium for fixed cell imaging. |

Conclusion

This compound, in conjunction with tetrazine-based bioorthogonal chemistry, offers a robust and versatile platform for live cell imaging. Its high specificity, rapid kinetics, and the excellent photophysical properties of the Cy5 fluorophore make it an invaluable tool for researchers studying dynamic cellular processes. The pre-targeting strategy outlined in this guide provides a method to achieve high-contrast images with minimal background, enabling the detailed investigation of protein trafficking, localization, and interactions in living cells. This technology holds significant promise for advancing our understanding of cellular biology and for applications in drug discovery and development.

References

- 1. alphathera.com [alphathera.com]

- 2. lifetein.com [lifetein.com]

- 3. Bot Detection [iris-biotech.de]

- 4. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 12. Tetrazine-based cycloadditions: application to pretargeted live cell imaging. | Sigma-Aldrich [sigmaaldrich.com]

- 13. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cy5-PEG2-TCO for Biomolecule Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-PEG2-TCO, a fluorescent labeling reagent, and its application in the precise and efficient labeling of biomolecules. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical details, protocols, and conceptual frameworks required to effectively utilize this powerful tool in their work.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a molecule comprised of three key components: a Cyanine 5 (Cy5) fluorophore, a short polyethylene glycol (PEG) linker, and a trans-cyclooctene (TCO) reactive group. This unique structure positions it at the forefront of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with native biochemical processes.

The labeling strategy hinges on the inverse-electron-demand Diels-Alder (iEDDA) reaction, an exceptionally fast and selective click chemistry reaction. The TCO moiety on the this compound molecule reacts specifically and rapidly with a tetrazine (Tz)-modified biomolecule, forming a stable covalent bond.[1][2][3] This reaction is characterized by its high efficiency and biocompatibility, as it proceeds readily in aqueous environments and does not require cytotoxic catalysts like copper.[4] The PEG linker enhances the solubility and reduces potential steric hindrance of the Cy5 dye, improving labeling efficiency and minimizing non-specific interactions.[5]

Core Properties and Quantitative Data

Understanding the physicochemical and spectral properties of this compound is critical for experimental design and data interpretation.

| Property | Value | Reference |

| Molecular Weight | ~959.20 g/mol | [3] |

| Excitation Maximum (λex) | ~646-651 nm | [3][6] |

| Emission Maximum (λem) | ~662-670 nm | [3][6] |

| Molar Extinction Coefficient (ε) | ~250,000 - 251,000 M⁻¹cm⁻¹ | [3] |

| Quantum Yield (Φ) | ~0.2 | [7] |

| Solubility | Soluble in DMSO, DMF, and water | [3] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [8][9] |

Note: The spectral properties provided are for the Cy5 fluorophore. The conjugation to PEG and TCO is not expected to significantly alter these values. The quantum yield of cyanine dyes can be influenced by their environment.[7]

The TCO-Tetrazine Ligation: A Powerful Labeling Strategy

The reaction between TCO and tetrazine is the cornerstone of labeling with this compound. This bioorthogonal reaction is prized for its extraordinary speed, with second-order rate constants reported to be greater than 800 M⁻¹s⁻¹.[3][4] This rapid kinetics allows for efficient labeling even at low concentrations of reactants, a significant advantage in biological systems where target molecules may be scarce.[4] The reaction is highly specific, with the TCO and tetrazine groups reacting exclusively with each other, leaving other functional groups on biomolecules untouched.[4]

Experimental Protocols

The following are detailed protocols for the labeling of antibodies and nucleic acids with this compound. These protocols are intended as a starting point and may require optimization based on the specific biomolecule and experimental context.

Labeling of Tetrazine-Modified Antibodies

This protocol assumes the antibody has been pre-modified with a tetrazine moiety.

Materials:

-

Tetrazine-modified antibody (in amine-free buffer, e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)[10]

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-